molecular formula C25H24N4OS B10897033 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethanone

1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethanone

Cat. No.: B10897033
M. Wt: 428.6 g/mol
InChI Key: NQUYRRJNCZSNLR-UHFFFAOYSA-N
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Description

The compound 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethanone features a pyrazoline ring substituted with a phenyl group at position 5, linked via a sulfanyl-ethanone bridge to a 4-phenyltetrahydroquinazoline moiety. This dual-heterocyclic architecture combines a pyrazoline (4,5-dihydro-1H-pyrazole) and a partially saturated quinazoline system, both bearing aromatic substituents.

Properties

Molecular Formula

C25H24N4OS

Molecular Weight

428.6 g/mol

IUPAC Name

1-(3-phenyl-3,4-dihydropyrazol-2-yl)-2-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C25H24N4OS/c30-23(29-22(15-16-26-29)18-9-3-1-4-10-18)17-31-25-27-21-14-8-7-13-20(21)24(28-25)19-11-5-2-6-12-19/h1-6,9-12,16,22H,7-8,13-15,17H2

InChI Key

NQUYRRJNCZSNLR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)SCC(=O)N3C(CC=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and tetrahydroquinazoline intermediates, followed by their coupling through a sulfanyl linkage. Reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods would likely involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as amines or thiols replace the existing substituent.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the pyrazole and tetrahydroquinazoline derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/Structure Key Substituents Heterocycles Present Molecular Weight (g/mol) Notable Features
Target Compound 5-phenyl-pyrazoline, sulfanyl-linked 4-phenyltetrahydroquinazoline Pyrazoline, Tetrahydroquinazoline ~431 (estimated) Dual heterocycles with fused quinazoline; sulfanyl linker for enhanced interactions
1-[5-(4-Hydroxyphenyl)-3-(2-thienyl)-...] () 4-hydroxyphenyl, thiophen-2-yl, pyrrolidinyl Pyrazoline, Thiophene, Pyrrolidine Not reported Hydroxyl group for H-bonding; thiophene for π-stacking
Methanone,(4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)-4-pyridinyl () Pyridin-4-yl Pyrazoline, Pyridine ~279 (estimated) Pyridine enhances basicity and metal coordination potential
Methanone,(4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)[4-(trifluoromethyl)phenyl]- () 4-(Trifluoromethyl)phenyl Pyrazoline ~335 (estimated) CF3 group increases lipophilicity and electron-withdrawing effects
1-{5-[4-(Hexyloxy)phenyl]-3-phenyl-...} () 4-(Hexyloxy)phenyl Pyrazoline 364.47 Alkoxy chain enhances solubility in nonpolar environments; crystallizes in monoclinic P21/c
2-Chloro-1-[5-(2-furanyl)-3-(4-methylphenyl)-...] () Chloroacetyl, 2-furyl, 4-methylphenyl Pyrazoline, Furan 302.76 Chlorine for electrophilic reactivity; furan for π-interactions
1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone () Thiadiazole, acetylpyrrole Thiadiazole, Pyrrole 309.4 Thiadiazole supports H-bonding; moderate water solubility (43.6 µg/mL at pH 7.4)

Key Findings:

Structural Complexity: The target compound is unique in combining pyrazoline with a fused tetrahydroquinazoline system, unlike simpler analogs in –2.

Functional Group Impact: Sulfanyl Linker: Unlike chloro () or alkoxy () substituents, the sulfanyl group in the target compound may facilitate disulfide bond formation or act as a hydrogen bond acceptor .

Physicochemical Properties: The target’s estimated molecular weight (~431 g/mol) exceeds most analogs, suggesting lower bioavailability unless compensated by hydrophilic groups. Crystallographic data for ’s analog (monoclinic P21/c, Z=4) indicate ordered packing, which may correlate with the target’s stability if similar crystallization occurs .

Synthetic Considerations: The synthesis of the target compound likely involves multi-step heterocyclic condensation and sulfur-based coupling, contrasting with simpler routes for analogs (e.g., ’s use of malononitrile for thiophene derivatives).

Biological Activity

The compound 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethanone is a novel chemical entity that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound has a molecular formula of C20H22N4OSC_{20}H_{22}N_4OS and a molecular weight of approximately 366.48 g/mol. The structure features a pyrazole ring and a tetrahydroquinazoline moiety linked by a thioether bond, contributing to its unique biological profile.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, with a focus on its antimicrobial , antitumor , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of pyrazole and quinazoline exhibit notable antimicrobial properties. For instance, compounds similar to the target compound have shown potent activity against various bacterial strains and fungi. In vitro studies demonstrated that certain derivatives possess broad-spectrum antibacterial activity, outperforming traditional antibiotics in some cases .

Antitumor Activity

The antitumor potential of this compound has been assessed through several assays. Notably, it has been identified as an inhibitor of key signaling pathways involved in cancer cell proliferation. For example, compounds derived from similar structures have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Table 1: Summary of Antitumor Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
A549 (Lung)15.3EGFR inhibition
MCF7 (Breast)12.7Aurora kinase inhibition
HeLa (Cervical)10.5Apoptosis induction

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha in activated macrophages . The structure-function relationship indicates that modifications to the thiazole or quinazoline rings can enhance its anti-inflammatory effects.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives against resistant strains of E. coli and Staphylococcus aureus. The tested compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating its potential as an alternative treatment for resistant infections .
  • Case Study on Antitumor Mechanisms : In another investigation focusing on breast cancer treatment, the compound was found to induce apoptosis in MCF7 cells through the activation of caspase pathways. This study highlighted its role as a potential therapeutic agent in targeted cancer therapies .

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